molecular formula C26H20Cl2N4O2 B2718169 N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1185052-05-4

N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2718169
CAS No.: 1185052-05-4
M. Wt: 491.37
InChI Key: NLOWEVQCLZRWCO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20Cl2N4O2 and its molecular weight is 491.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties Research involving similar structures has demonstrated the synthesis of novel derivatives and their evaluation for antioxidant properties. For instance, Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, revealing significant activity in some compounds due to halogen substitution on the phenyl ring, suggesting potential for developing new antioxidant agents (C. Gopi, M. Dhanaraju, 2020).

Antimicrobial Activity Derivatives of indoline, which share structural features with the query compound, have been investigated for their antimicrobial properties. Debnath and Ganguly (2015) synthesized and characterized novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, finding some to exhibit promising antibacterial and antifungal activities (B. Debnath, S. Ganguly, 2015).

Antiallergic Agents The exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has shown significant antiallergic properties, indicating the potential therapeutic applications of compounds within this structural framework. Menciu et al. (1999) prepared a series of these derivatives, identifying compounds with enhanced antiallergic potency, highlighting the impact of structural modifications on biological activity (Cecilia Menciu et al., 1999).

Anticancer Drug Design The synthesis and molecular docking analysis of compounds such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted to confirm their anticancer activity through in silico modeling, targeting specific receptors. This approach underlines the importance of structural design in developing potent anticancer drugs (Gopal Sharma et al., 2018).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N4O2/c1-16-10-11-18(12-21(16)28)30-23(33)14-32-22-9-5-3-7-19(22)24-25(32)26(34)31(15-29-24)13-17-6-2-4-8-20(17)27/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOWEVQCLZRWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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